molecular formula C14H12ClNO5 B8692057 3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 870194-63-1

3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B8692057
CAS No.: 870194-63-1
M. Wt: 309.70 g/mol
InChI Key: ZTNKWBDCXUGSNY-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the aromatic ring is treated with carbon dioxide under high pressure and temperature in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

3-(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

870194-63-1

Molecular Formula

C14H12ClNO5

Molecular Weight

309.70 g/mol

IUPAC Name

3-[2-chloro-4-(2-methoxy-2-oxoethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H12ClNO5/c1-7-12(14(18)19)13(16-21-7)9-4-3-8(5-10(9)15)6-11(17)20-2/h3-5H,6H2,1-2H3,(H,18,19)

InChI Key

ZTNKWBDCXUGSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)CC(=O)OC)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid tert-butyl ester 24 (1.0 g, 2.7 mmol) is dissolved in trifluoroacetic acid (20 mL) and stirred at room temperature for 4 hours. Then the solvent is evaporated and the remainder is dried on high vacuum to afford 3-(2-Chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid 25 as a white solid: 1H-NMR (400 MHz, CDCl3) δ=10.36 (s, 1H), 7.42 (s, 1H), 7.36 (d, J=7.8 Hz, 1H), 7.27 (dd, J=8.4 Hz, J=0.6 Hz, 1H), 3.74 (s, 3H), 3.68 (s, 2H), 2.78 (s, 3H). MS calculated for C14H13ClNO5 (M+H+) 310.0, found 310.3.
Name
3-(2-chloro-4-methoxycarbonylmethyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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